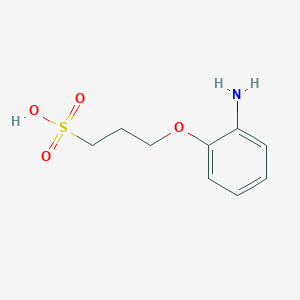
1-Propanesulfonic acid, 3-(2-aminophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonic acid, 3-(2-aminophenoxy)- is an organic compound with the molecular formula C9H13NO4S. It contains a sulfonic acid group, an aromatic amine, and an ether linkage. This compound is known for its strong acidic nature and high water solubility, making it useful in various chemical and pharmaceutical applications .
Métodos De Preparación
The synthesis of 1-Propanesulfonic acid, 3-(2-aminophenoxy)- typically involves the reaction of 2-aminophenol with 1,3-propane sultone. The reaction is carried out in an organic solvent under controlled conditions to ensure high yield and purity. Industrial production methods often utilize microchannel reactors to optimize reaction conditions and improve product yield .
Análisis De Reacciones Químicas
1-Propanesulfonic acid, 3-(2-aminophenoxy)- undergoes various chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonate esters or amides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents.
Aplicaciones Científicas De Investigación
1-Propanesulfonic acid, 3-(2-aminophenoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of surfactants, dyes, and electroplating intermediates
Mecanismo De Acción
The mechanism of action of 1-Propanesulfonic acid, 3-(2-aminophenoxy)- involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic interactions with proteins and enzymes, affecting their activity. The aromatic amine group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
1-Propanesulfonic acid, 3-(2-aminophenoxy)- can be compared with similar compounds such as:
2-Acrylamido-2-methyl-1-propanesulfonic acid: Known for its use in polymer electrolyte membranes.
3-Allyloxy-2-hydroxy-1-propanesulfonic acid: Used in the production of surfactants and as a reagent in organic synthesis.
2,3-Dimercapto-1-propanesulfonic acid: Utilized in chelation therapy for heavy metal poisoning.
Each of these compounds has unique properties and applications, highlighting the versatility of sulfonic acid derivatives in various fields.
Propiedades
Número CAS |
192507-92-9 |
|---|---|
Fórmula molecular |
C9H13NO4S |
Peso molecular |
231.27 g/mol |
Nombre IUPAC |
3-(2-aminophenoxy)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H13NO4S/c10-8-4-1-2-5-9(8)14-6-3-7-15(11,12)13/h1-2,4-5H,3,6-7,10H2,(H,11,12,13) |
Clave InChI |
NTFVRNCDLGFPFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)OCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















